![molecular formula C10H6F2O B8224202 6,7-Difluoronaphthalen-1-ol](/img/structure/B8224202.png)
6,7-Difluoronaphthalen-1-ol
Overview
Description
6,7-Difluoronaphthalen-1-ol is a useful research compound. Its molecular formula is C10H6F2O and its molecular weight is 180.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Difluoronaphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoronaphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Development
Synthesis of Functionalized Difluoronaphthalenes
A study by Volchkov et al. (2020) discusses the synthesis of various 2,3-difluoronaphthalene derivatives, including 6,7-difluoro-1-nitronaphthalene and 1-bromo-6,7-difluoronaphthalene. These derivatives are used in the development of new materials and chemicals (Volchkov, Lipkind, & Nefedov, 2020).
Liquid Crystal Materials for Displays
Negishi et al. (2001) designed novel 1-fluoro- and 1,2-difluoronaphthalene derivatives for use in active matrix LCDs. These compounds showed high transition temperatures and significant dielectric anisotropy, essential for TFT-display technology (Negishi et al., 2001).
Chemical Properties and Reactions
Building Blocks for Fluorinated Compounds
Dyan et al. (2018) utilized 1,1-Difluoronaphthalen-2(1H)-ones, related to 6,7-difluoronaphthalen-1-ol, as building blocks for synthesizing fluorinated tetraphenones. They developed stable, highly soluble fluorinated compounds with a significant HOMO-LUMO gap (Dyan et al., 2018).
Phthalocyanine Compounds
Odabaş et al. (2007) synthesized novel bisphthalocyanines and clamshell type bisphthalocyanine from 1,1′-methylenedinaphthalen-2-ol, a compound related to 6,7-difluoronaphthalen-1-ol. These compounds exhibited unique electrochemical and spectroelectrochemical properties, suggesting applications in electronics and materials science (Odabaş et al., 2007).
properties
IUPAC Name |
6,7-difluoronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZDHSMAPYXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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